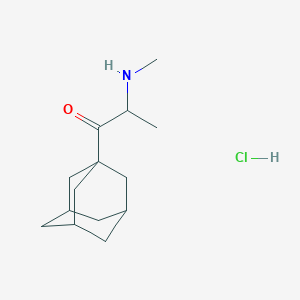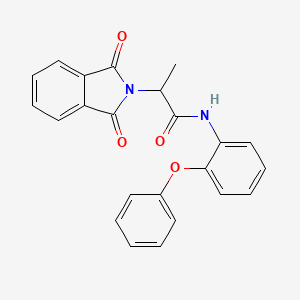
N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide, also known as DMDEE, is a chemical compound that has been extensively studied for its potential use in scientific research. DMDEE is a diamide derivative of ethylenediamine and is a white crystalline powder that is soluble in water and organic solvents.
作用機序
N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide acts as a positive allosteric modulator of nicotinic acetylcholine receptors. It binds to a specific site on the receptor and enhances the response to acetylcholine. This results in an increase in the release of neurotransmitters such as dopamine, which can lead to improved cognitive function.
Biochemical and Physiological Effects
N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide has been found to have several biochemical and physiological effects. It has been shown to increase the release of acetylcholine and dopamine, which can lead to improved cognitive function and memory. N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide has also been found to have antioxidant properties, which can protect against oxidative stress and neurodegenerative diseases.
実験室実験の利点と制限
One advantage of N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide is that it is a highly selective modulator of nicotinic acetylcholine receptors. This means that it can be used to study the specific effects of these receptors on cognitive function and memory. However, one limitation of N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide is that it can be difficult to work with due to its low solubility in water and organic solvents.
将来の方向性
There are several future directions for N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide research. One area of interest is the potential use of N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide has been shown to have neuroprotective effects, which could make it a promising candidate for the development of new treatments for these diseases. Another area of interest is the study of the long-term effects of N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide on cognitive function and memory. Further research is needed to determine the safety and efficacy of N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide for these applications.
Conclusion
N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide is a promising compound that has potential applications in scientific research, particularly in the field of neuroscience. It acts as a positive allosteric modulator of nicotinic acetylcholine receptors, which can lead to improved cognitive function and memory. N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide has several biochemical and physiological effects and has been found to have antioxidant properties. While there are some limitations to working with N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide, there are several future directions for research, including the potential use of N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide in the treatment of neurodegenerative diseases and the study of its long-term effects on cognitive function and memory.
合成法
N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide can be synthesized by reacting 2,4-dichlorobenzyl chloride with 2-methoxyethylamine in the presence of a base such as potassium carbonate. The resulting product is then reacted with ethylenediamine to form N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide. The purity of the final product can be confirmed by various analytical techniques such as NMR, IR, and HPLC.
科学的研究の応用
N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to enhance the release of acetylcholine, a neurotransmitter that plays a key role in cognitive function. N-(2,4-dichlorobenzyl)-N'-(2-methoxyethyl)ethanediamide has also been found to increase the density of nicotinic acetylcholine receptors in the brain, which can lead to improved memory and learning abilities.
特性
IUPAC Name |
N'-[(2,4-dichlorophenyl)methyl]-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O3/c1-19-5-4-15-11(17)12(18)16-7-8-2-3-9(13)6-10(8)14/h2-3,6H,4-5,7H2,1H3,(H,15,17)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGWSYEWIVBMIIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=O)NCC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(2,4-dichlorophenyl)methyl]-N-(2-methoxyethyl)oxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(2-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4958630.png)

![6,7-dimethylhexacyclo[10.6.6.0~2,11~.0~4,9~.0~13,18~.0~19,24~]tetracosa-2(11),6,13,15,17,19,21,23-octaene-3,10-dione](/img/structure/B4958634.png)

![5-{3-bromo-5-methoxy-4-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4958645.png)
![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4958651.png)
![4-{butyryl[(4-chlorophenyl)sulfonyl]amino}-2,3,6-trichlorophenyl butyrate](/img/structure/B4958652.png)
![ethyl 4-{[(2,4-dioxo-1,3-thiazolidin-5-yl)acetyl]amino}benzoate](/img/structure/B4958666.png)
![2-[5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylacetamide](/img/structure/B4958671.png)
![N~1~-(4-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4958677.png)

![1-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-2-oxo-N-propyl-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4958696.png)

![1-[1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone](/img/structure/B4958725.png)